

Amentoflavone Solubility: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **Amentoflavone**

Cat. No.: **B1664850**

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An In-depth Analysis of **Amentoflavone**'s Solubility in DMSO Versus Aqueous Solutions for Drug Development Professionals

Introduction

Amentoflavone, a naturally occurring biflavonoid found in plants such as *Ginkgo biloba* and *Hypericum perforatum*, has garnered significant interest in the scientific community for its diverse pharmacological activities.^[1] These properties, which include anti-inflammatory, antioxidant, antiviral, and anticancer effects, position **amentoflavone** as a promising candidate for therapeutic development.^{[2][3]} However, a critical hurdle in its preclinical and clinical development is its poor aqueous solubility, which can significantly impact its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the solubility of **amentoflavone** in dimethyl sulfoxide (DMSO) versus various aqueous solutions, offering valuable data and protocols for researchers, scientists, and drug development professionals.

Quantitative Solubility Data

Amentoflavone's hydrophobic nature dictates its solubility profile, exhibiting high solubility in organic solvents and very low solubility in aqueous media.^[3] The following table summarizes the quantitative solubility data for **amentoflavone** in different solvents.

Solvent System	Concentration	Temperature	Reference
Dimethyl Sulfoxide (DMSO)	10 mg/mL	Not Specified	--INVALID-LINK--[4][5]
Dimethyl Sulfoxide (DMSO)	100 mg/mL	Not Specified	--INVALID-LINK--[6]
Water	0.0072 g/L (7.2 µg/mL)	25°C	--INVALID-LINK--[3]
Ethanol	1 mg/mL	Not Specified	--INVALID-LINK--[4][5]
Dimethylformamide (DMF)	20 mg/mL	Not Specified	--INVALID-LINK--[4][5]
1:4 DMF:PBS (pH 7.2)	0.1 mg/mL	Not Specified	--INVALID-LINK--[4]
Aqueous Buffer (pH 1.2)	~5 µg/mL	37°C	--INVALID-LINK--[7]
Aqueous Buffer (pH 4.5)	~6 µg/mL	37°C	--INVALID-LINK--[7]
Aqueous Buffer (pH 6.8)	~8 µg/mL	37°C	--INVALID-LINK--[7]

Note: The solubility of **amentoflavone** can be influenced by factors such as its polymorphic form (amorphous vs. crystalline) and the presence of solubilizing agents.[8]

Experimental Protocols

Accurate determination of solubility is paramount for in vitro and in vivo studies. The following section details a standardized shake-flask method for determining the thermodynamic solubility of **amentoflavone**.

Protocol: Shake-Flask Method for Solubility Determination

Objective: To determine the equilibrium solubility of **amentoflavone** in a given solvent system.

Materials:

- **Amentoflavone** (solid form)
- Solvent of interest (e.g., DMSO, water, phosphate-buffered saline)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system
- Analytical balance
- Syringe filters (0.22 μ m)

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of solid **amentoflavone** to a glass vial containing a known volume of the solvent. The excess solid should be visually apparent.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
- Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the supernatant through a 0.22 μ m syringe filter to remove any remaining microparticles.
- Quantification: Analyze the concentration of **amentoflavone** in the filtered supernatant using a validated HPLC method. A standard calibration curve of **amentoflavone** should be prepared to accurately quantify the concentration.

- Data Analysis: The determined concentration represents the thermodynamic solubility of **amentoflavone** in the tested solvent at the specified temperature. The experiment should be performed in triplicate to ensure reproducibility.

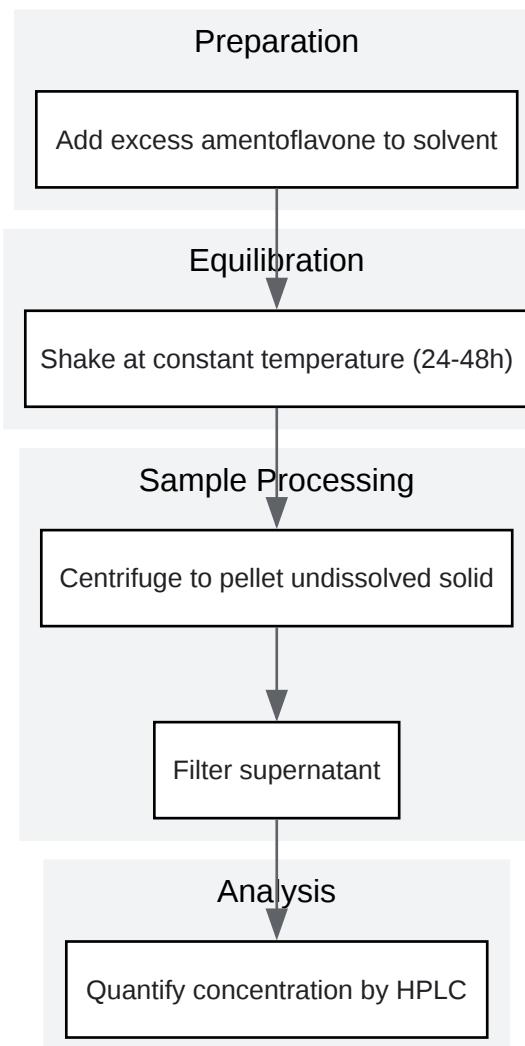
For aqueous solubility determination of poorly soluble compounds like **amentoflavone**, a common practice is to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO or DMF, and then dilute this stock solution into the aqueous buffer.^[4] However, it is crucial to note that the final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the aqueous solubility and on biological assays.

Visualization of Experimental Workflow and Signaling Pathways

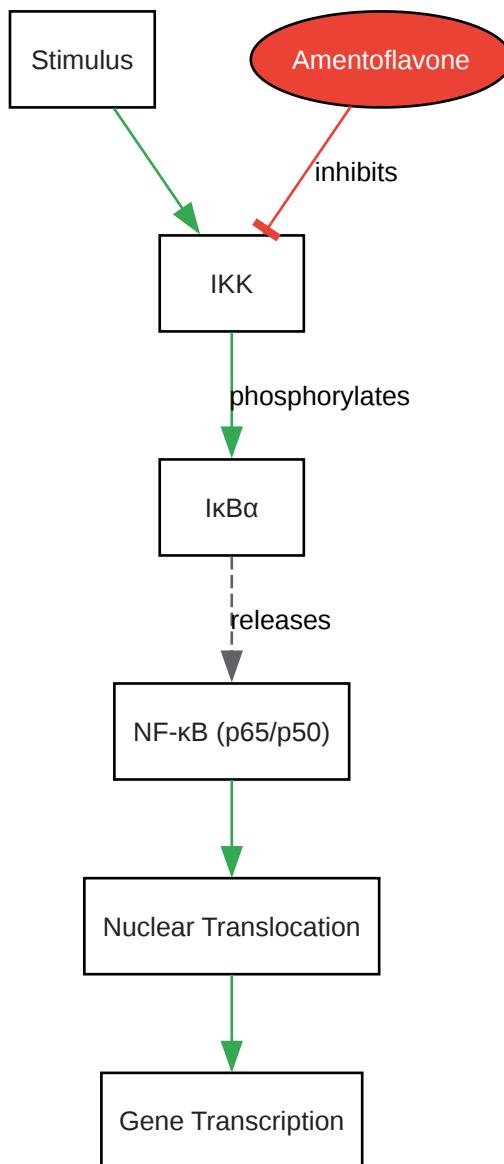
Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

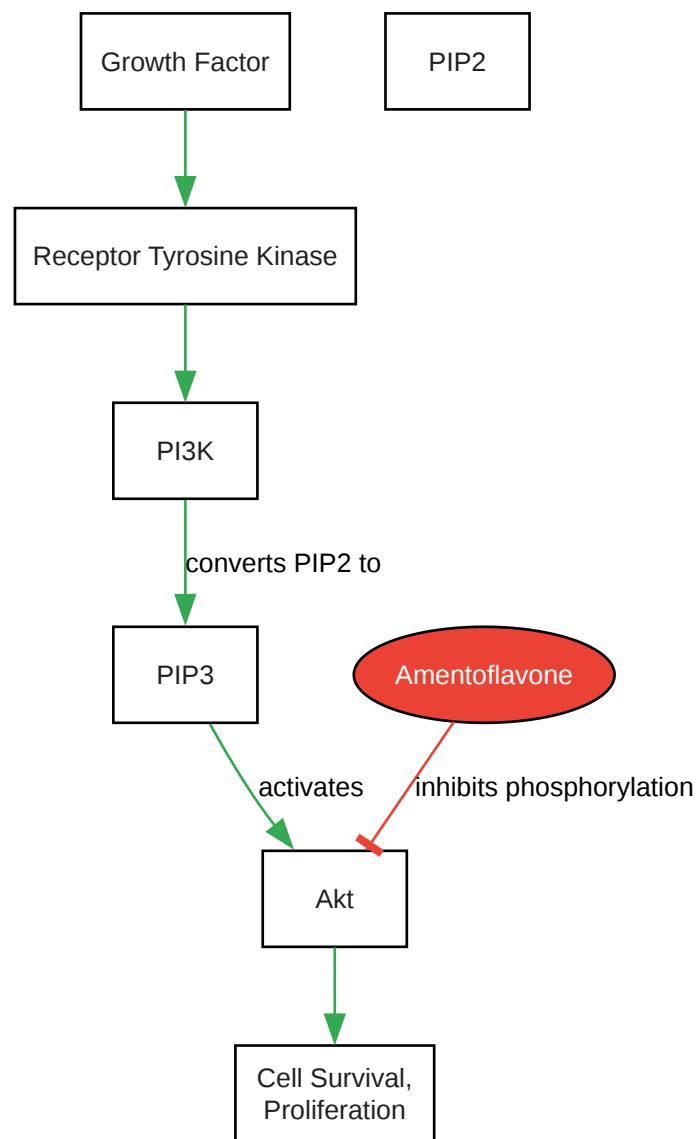
Workflow for Shake-Flask Solubility Determination



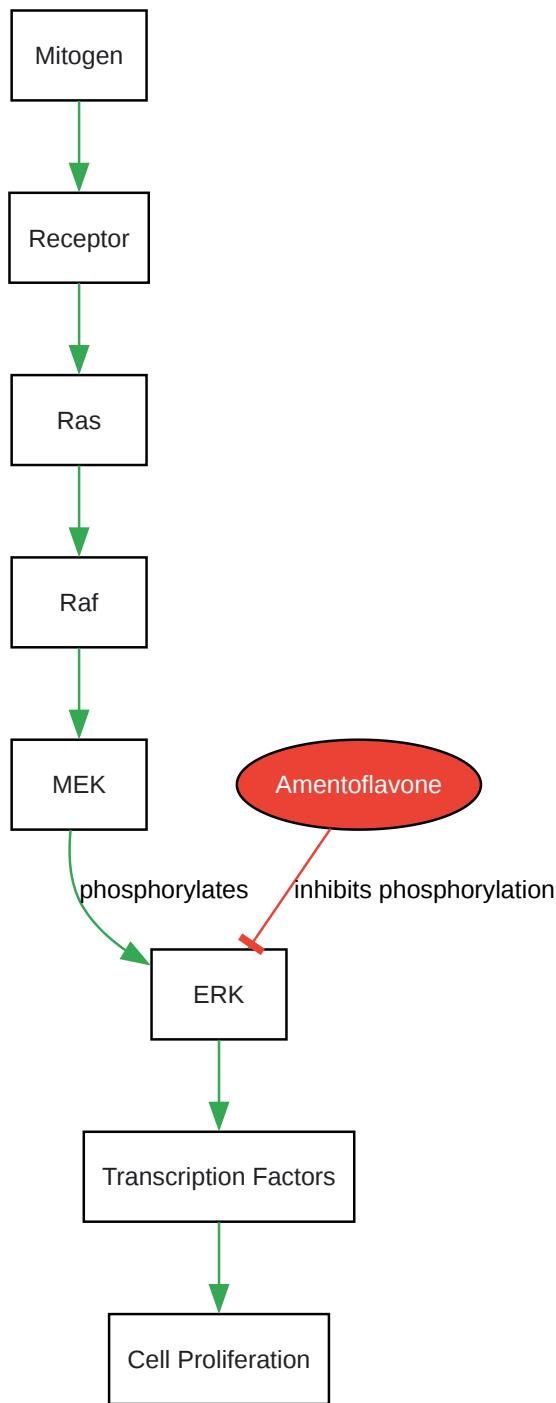
Amentoflavone's Inhibition of the NF-κB Pathway



Amentoflavone's Inhibition of the PI3K/Akt Pathway



Amentoflavone's Inhibition of the ERK Pathway

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